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molecular formula C9H13O3P B8738276 ethyl hydrogen benzylphosphonate CAS No. 18933-98-7

ethyl hydrogen benzylphosphonate

Cat. No. B8738276
M. Wt: 200.17 g/mol
InChI Key: WSOJYRTVHMMFST-UHFFFAOYSA-N
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Patent
US06221865B1

Procedure details

Diethyl benzylphosphonate (5.0 mL, 5.5 g, 24 mmol) was dissolved in absolute EtOH (25 mL), then 50% NaOH (3 mL) was added. The reaction was heated under reflux overnight, allowed to cool to RT, then partitioned between 2N HCl and EtOAc. Washed organic layer with brine, extracted combined aqueous layers with EtOAc, dried combined organic layers over Na2SO4. After filtration and concentration recovered 4.5 g (93%). MS (DCI/NH3) 201/218 (M+H)+/(M+H+NH3)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([P:8](=[O:15])([O:12]CC)[O:9][CH2:10][CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CCO>[CH2:10]([O:9][P:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:12])[OH:15])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)P(OCC)(OCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between 2N HCl and EtOAc
EXTRACTION
Type
EXTRACTION
Details
Washed organic layer with brine, extracted
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
recovered 4.5 g (93%)

Outcomes

Product
Name
Type
Smiles
C(C)OP(O)(=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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